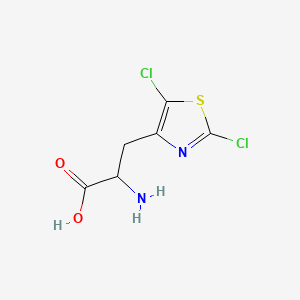
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of two pyridine derivatives and an iridium center, coordinated with hexafluorophosphate as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine: This can be achieved through a cross-coupling reaction between 4-tert-butylpyridine and 2-bromo-4-tert-butylpyridine using a palladium catalyst.
Formation of 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine: This involves the reaction of 2,4-difluorobenzene with 2,5-dibromopyridine in the presence of a base and a palladium catalyst.
Coordination with Iridium(3+): The two pyridine derivatives are then coordinated to an iridium(3+) center, typically using iridium trichloride as the iridium source.
Addition of Hexafluorophosphate: Finally, hexafluorophosphate is added to the iridium complex to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The iridium center can also be reduced to lower oxidation states.
Substitution: The ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iridium center may result in the formation of iridium(IV) or iridium(V) complexes, while reduction may result in iridium(I) or iridium(0) complexes.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: It is being investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example:
Catalysis: The iridium center acts as a catalyst by facilitating the activation of substrates and promoting the formation of reaction intermediates.
Photophysics: The compound can absorb light and undergo electronic transitions, resulting in the emission of light or the generation of reactive oxygen species.
Therapeutics: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
- 4,4′-di-tert-butyl-2,2′-bipyridyl
- 2,2′-bipyridine
- 1,10-phenanthroline
Uniqueness
This compound is unique due to its combination of two pyridine derivatives and an iridium center, which imparts distinct photophysical and catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
属性
分子式 |
C42H34F16IrN4P |
|---|---|
分子量 |
1121.9 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
InChI 键 |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
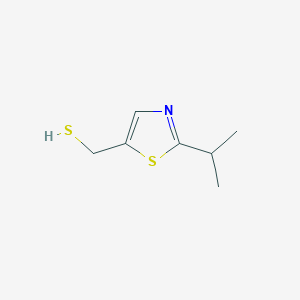
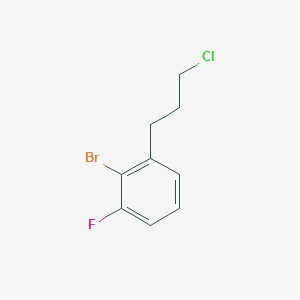
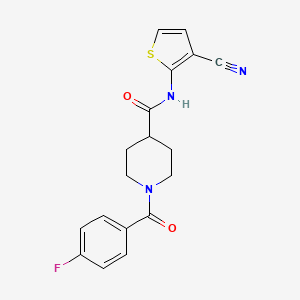
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
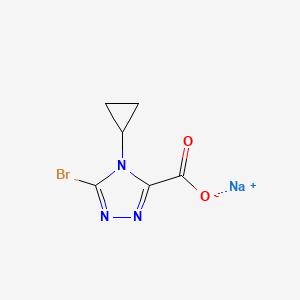
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
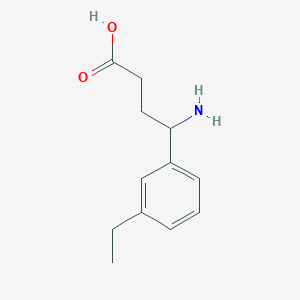
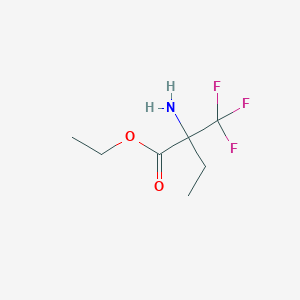
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
